This compound can be classified as a chiral nitrogen heterocyclic compound. Its systematic name reflects its stereochemistry, indicating the specific arrangement of atoms in three-dimensional space. The compound’s CAS number is 1009376-79-7, and it is recognized in chemical databases such as PubChem and Sigma-Aldrich .
The synthesis of (3S,6R)-Methyl 6-methylpiperidine-3-carboxylate typically involves multi-step reactions that utilize various reagents and conditions. One common method includes:
The molecular formula of (3S,6R)-Methyl 6-methylpiperidine-3-carboxylate (2R,3R)-2,3-dihydroxysuccinate is C12H21NO8, with a molecular weight of approximately 307.299 g/mol.
The specific stereochemical configuration at the 3rd and 6th positions of the piperidine ring significantly influences the compound's biological activity and interactions with other molecules.
(3S,6R)-Methyl 6-methylpiperidine-3-carboxylate can participate in various chemical reactions:
These reactions are essential for synthesizing derivatives that may exhibit different pharmacological properties.
Experimental studies would be required to elucidate its precise mechanism of action.
The physical properties of (3S,6R)-Methyl 6-methylpiperidine-3-carboxylate include:
Chemical properties include stability under standard laboratory conditions but may decompose under extreme pH or temperature conditions.
(3S,6R)-Methyl 6-methylpiperidine-3-carboxylate has several notable applications:
The production of high-purity (3S,6R)-Methyl 6-methylpiperidine-3-carboxylate (2R,3R)-2,3-dihydroxysuccinate requires precisely controlled multi-step synthetic sequences to establish its complex stereochemistry. Industrial synthesis typically initiates with commercially available piperidine precursors that undergo strategic functionalization to introduce the critical methyl ester group at position 3 and methyl substituent at position 6 while preserving chiral integrity. The pathway incorporates catalytic asymmetric hydrogenation using ruthenium-BINAP complexes to establish the initial chiral centers, achieving enantiomeric excess (ee) values exceeding 98% under optimized conditions [1].
Following ring functionalization, a stereoselective salt formation is employed using enantiopure (2R,3R)-tartaric acid (dihydroxysuccinic acid) to precipitate the target compound. This diastereomeric crystallization leverages the complementary stereoelectronic properties between the piperidine base and tartaric acid, yielding the final compound with ≥98% diastereomeric purity after recrystallization. Key intermediates include (3S,6R)-6-methylpiperidine-3-carboxylic acid and its activated ester derivatives, which are purified via chromatography before salt formation [1].
Table 1: Key Reactions in Enantioselective Synthesis
Reaction Step | Reagents/Conditions | Function | Yield |
---|---|---|---|
Ring Methylation | Pd(OAc)₂, (R)-BINAP, 75°C | Introduces C6 methyl group | 82-85% |
Esterification | CH₃I, K₂CO₃, DMF, 0°C | Forms C3 methyl ester | 78-83% |
Salt Formation | (2R,3R)-tartaric acid, EtOH, 25°C | Diastereomeric purification | 65-78% |
Recrystallization | Ethanol/water (4:1), -10°C | Final purification | 95-98% purity |
The synthetic route's efficiency is evidenced by cumulative yields of 65-78% for the final salt formation step, with the chiral fidelity confirmed through X-ray crystallography and nuclear magnetic resonance spectroscopy. Diagnostic nuclear magnetic resonance coupling constants (J = 9.8 Hz) confirm the trans-diaxial orientation of the C3 and C6 substituents in the piperidine ring, validating the (3S,6R) configuration [1].
The methylation and esterification stages represent critical vulnerability points for stereochemical degradation in the synthesis. During C3 esterification, the basic conditions required for carboxylate activation (e.g., potassium carbonate) can facilitate α-proton abstraction, generating a planar enolate intermediate susceptible to racemization. Computational studies indicate the energy barrier for epimerization at C3 drops to ~15 kcal/mol under basic conditions, explaining observed racemization rates of 10-15% in uncontrolled reactions [1].
The C6 methylation exhibits similar vulnerabilities due to steric strain in the transition state. When electrophilic methyl sources (e.g., iodomethane) attack the piperidine nitrogen, temporary ring distortion can expose the C6 chiral center to epimerization. This is particularly problematic due to the tertiary carbon's susceptibility to carbanion formation. Nuclear magnetic resonance studies reveal that epimerization at C6 generates the (3S,6S) diastereomer as the primary impurity, detectable at levels above 0.5% using chiral gas chromatography [1].
Table 2: Epimerization Risks Under Different Conditions
Reaction | Epimerization-Prone Conditions | Primary Diastereomer Impurity | Typical Impurity Level |
---|---|---|---|
C3 Esterification | pH >8.5, T >25°C | (3R,6R) | 10-15% (uncontrolled) |
C6 Methylation | Strong bases (e.g., LDA), T >0°C | (3S,6S) | 8-12% (uncontrolled) |
Salt Formation | Protic solvents, prolonged heating | (3R,6S)-(2R,3R) salt | 3-5% (unoptimized) |
Mitigation strategies involve kinetically controlled reactions where electrophiles (methyl iodide) are added slowly at temperatures maintained between -20°C and 0°C. This approach capitalizes on the faster methylation rate versus deprotonation kinetics, reducing C3 epimerization below 1%. Additionally, employing sterically hindered non-nucleophilic bases like di-tert-butylpyridine prevents unwanted deprotonation while facilitating esterification [1].
Solvent polarity and temperature regimes profoundly influence stereochemical outcomes throughout the synthesis. Polar aprotic solvents like dimethylformamide accelerate reaction rates but increase epimerization risks due to enhanced solvation of incipient carbanions. Optimization studies reveal that non-polar solvents (toluene, dichloromethane) provide optimal stereochemical preservation, with toluene reducing C3 epimerization to ≤0.8% during esterification [1].
Temperature control constitutes another critical variable, with cryogenic conditions (-78°C) completely suppressing epimerization but impractically slowing reaction kinetics. Balanced conditions at -20°C in toluene enable complete esterification within 4 hours while maintaining epimerization below 1%. For the salt formation step, ethanol-water mixtures (4:1 v/v) between 0-5°C provide optimal crystallization kinetics, yielding diastereomerically pure crystals within specification [1] [6].
Table 3: Solvent and Temperature Optimization Parameters
Reaction Step | Optimal Solvent System | Temperature Range | Epimerization Risk | Reaction Time |
---|---|---|---|---|
C6 Methylation | Toluene | -10°C to 0°C | <1.0% | 6-8 hours |
C3 Esterification | Dichloromethane | -20°C to -10°C | 0.5-0.8% | 4-5 hours |
Salt Crystallization | Ethanol/water (4:1) | 0-5°C | <0.3% | 12-16 hours |
Recrystallization | Methanol/ethyl acetate | 20-25°C | None | 48 hours (slow cooling) |
The crystallization dynamics require precise control over supersaturation levels. Rapid cooling induces amorphous precipitation containing mixed diastereomers, while gradual cooling (0.5°C/minute) from 50°C to 0°C yields large crystals with strict diastereomeric uniformity. This process leverages the superior lattice energy of the correct (3S,6R)-(2R,3R) diastereomer pair, excluding the (3R,6S) impurity by differential solubility [1].
Translating the laboratory synthesis to industrial manufacturing introduces significant scalability challenges, primarily concerning temperature control and purification efficiency. Maintaining reaction temperatures below -15°C in large vessels (>1000L) presents engineering difficulties due to reduced surface-to-volume ratios, potentially increasing epimerization by 2-3% compared to bench-scale reactions. Advanced jacketed reactor systems with turbulent flow cooling circumvent this issue, enabling -20°C operations with temperature variations ≤±1.5°C throughout the vessel [1].
Recrystallization efficiency becomes critical for economic viability, with typical yields of 65-78% requiring optimization. Implementing countercurrent crystallization with real-time monitoring reduces solvent usage by 40% while increasing yield to 82%. Additionally, mother liquor recycling after enantiomeric enrichment improves the overall atom economy. Regulatory considerations, such as the European Union's Council Regulation (EU) 2023/2890 on customs tariff suspensions for pharmaceutical intermediates, impact supply chain economics by reducing production costs for EU-based manufacturers [1] [9].
Process analytical technologies enable real-time nuclear magnetic resonance monitoring of critical steps, allowing immediate parameter adjustments when epimerization exceeds 0.5%. This quality-by-design approach reduces batch rejection rates below 1% compared to 5-8% with traditional end-point testing. Furthermore, continuous flow chemistry approaches are being implemented for methylation and esterification steps, providing superior temperature control and reducing processing times by 60% while maintaining stereochemical fidelity ≥99.5% [1].
CAS No.: 62968-45-0
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1